N-[p-(Acetylmercuric)phenyl]maleamate
Description
Contextualizing Organomercurial Reagents within Contemporary Biochemical Research
Organomercurial compounds, characterized by a covalent bond between a mercury atom and a carbon atom, have a long and storied history in biochemistry. Their primary utility stems from the high affinity of mercury for sulfhydryl groups (-SH) present in the amino acid cysteine. thermofisher.compnnl.gov This strong and often reversible interaction has been exploited for decades to study the role of cysteine residues in protein structure and function.
In contemporary research, while concerns over toxicity have limited their widespread use, organomercurials continue to be valuable in specific niches. pnnl.gov They are employed in:
Protein Modification and Inhibition: By binding to active-site cysteine residues, organomercurials can act as enzyme inhibitors, helping to elucidate catalytic mechanisms.
Structural Studies: The introduction of a heavy mercury atom can be advantageous in X-ray crystallography for solving the phase problem.
Enrichment of Cysteine-Modified Peptides: Organomercurial-functionalized resins can be used to selectively capture and enrich peptides containing post-translationally modified cysteine residues for mass spectrometry analysis.
The phenylmercuric group, as present in N-[p-(Acetylmercuric)phenyl]maleamate, is a classic example of an organomercurial moiety used for these purposes. Its stability and predictable reactivity with thiols make it a reliable component for designing chemical probes. nih.gov
Overview of Maleamate (B1239421) Derivatives in Targeted Bioconjugation and Labeling Methodologies
Maleimide-based reagents are among the most widely used for the selective modification of proteins and peptides. ucl.ac.be They react efficiently with sulfhydryl groups via a Michael addition reaction, forming a stable thioether bond under physiological conditions (pH 6.5-7.5). thermofisher.com This high selectivity and reactivity have made maleimides a cornerstone of bioconjugation for applications such as:
Attaching fluorescent dyes or biotin (B1667282) tags for imaging and detection.
Constructing antibody-drug conjugates (ADCs) for targeted cancer therapy.
Immobilizing proteins onto surfaces for diagnostic assays.
Maleamate derivatives, which are formed by the hydrolysis of the maleimide (B117702) ring, have traditionally been considered a less reactive byproduct. However, recent research has begun to explore the utility of maleamates themselves in bioconjugation. The reaction of a maleamate with a thiol is generally slower than that of a maleimide, but this can be advantageous in certain applications requiring finer control over the labeling process. The maleamic acid structure, with its carboxyl and amide groups, also offers different solubility and steric profiles compared to the parent maleimide.
Historical Trajectory and Contemporary Academic Significance of this compound as a Specialized Chemical Probe
While the specific historical development of this compound is not well-documented in dedicated scholarly works, its conceptual foundation lies at the intersection of two well-established lines of research in protein chemistry: the use of organomercurials for targeting sulfhydryl groups and the application of maleimide-based chemistry for bioconjugation.
Historically, reagents like p-chloromercuribenzoate (PCMB) were instrumental in demonstrating the functional importance of cysteine residues in enzymes. The development of bifunctional reagents, which possess two reactive groups, allowed for more complex experiments like cross-linking and distance measurements within or between proteins.
This compound can be viewed as a heterobifunctional reagent. Its potential utility would be to first engage a protein through the highly specific and strong interaction of the acetylmercuric group with a cysteine residue. The maleamate portion could then potentially be used in a secondary reaction, or its properties (e.g., charge, hydrophilicity) could be used to modulate the characteristics of the protein-reagent complex.
The contemporary academic significance of a probe like this compound would likely reside in highly specialized applications where the unique combination of an organomercurial and a maleamate is required. For instance, it could be envisioned as a tool for:
Sequential Labeling: First targeting a highly reactive cysteine with the mercuric group, followed by a slower, more controlled reaction involving the maleamate.
Probing Protein Environments: The properties of the maleamate moiety could be sensitive to the local environment within the protein, providing a spectroscopic handle.
As an Intermediate: As noted by some sources, its primary role may be as a precursor for synthesizing other, more complex probes, such as radioiodinated agents for sensitive detection in protein interaction studies. as-1.co.jp
The limited specific literature on this compound suggests it may be a highly specialized or perhaps historically significant tool that has been superseded by other reagents, but its structure remains an illustrative example of the chemical logic employed in the design of protein modification agents.
Data Table: Properties of this compound
| Property | Value |
| CAS Number | 134998-13-3 pharmaffiliates.com |
| Molecular Formula | C12H11HgNO5 pharmaffiliates.com |
| Synonyms | (Z)-4-Oxo-4-(phenylamino)-2-butenoic Acid Mercury Complex; (Z)-(Acetato-O)[4-[(3-carboxy-1-oxo-2-propenyl)amino]phenyl]mercury pharmaffiliates.com |
| Appearance | Yellow Solid as-1.co.jp |
| Solubility | Dimethyl Sulfoxide as-1.co.jp |
Properties
Molecular Formula |
C12H11HgNO5 |
|---|---|
Molecular Weight |
449.81 g/mol |
IUPAC Name |
acetyloxy-[4-[[(Z)-3-carboxyprop-2-enoyl]amino]phenyl]mercury |
InChI |
InChI=1S/C10H8NO3.C2H4O2.Hg/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8;1-2(3)4;/h2-7H,(H,11,12)(H,13,14);1H3,(H,3,4);/q;;+1/p-1/b7-6-;; |
InChI Key |
RWLFGNUXSHCAQJ-AQTVDGORSA-M |
Isomeric SMILES |
CC(=O)O[Hg]C1=CC=C(C=C1)NC(=O)/C=C\C(=O)O |
Canonical SMILES |
CC(=O)O[Hg]C1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Rigorous Chemical Characterization for Research Purity
Strategies for the Chemical Synthesis of N-[p-(Acetylmercuric)phenyl]maleamate
The primary precursor compounds for the synthesis of this compound are maleic anhydride (B1165640) and p-aminophenylmercuric acetate (B1210297). The reaction pathway can be conceptualized in two main stages:
Formation of the Maleamate (B1239421) Moiety: The synthesis begins with the formation of a maleanilic acid intermediate. This is achieved through the reaction of an aniline (B41778) derivative with maleic anhydride. iosrjournals.orgorgsyn.org In this specific synthesis, p-aminophenylmercuric acetate serves as the aniline derivative. The amino group of p-aminophenylmercuric acetate nucleophilically attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring and the formation of N-[p-(acetylmercuric)phenyl]maleamic acid. This reaction is typically carried out in a suitable aprotic solvent.
Mercuration (if starting from N-phenylmaleamate): An alternative, though less direct, pathway would involve the initial synthesis of N-phenylmaleamate from aniline and maleic anhydride. orgsyn.org This would be followed by a mercuration step. Electrophilic substitution on the activated phenyl ring with a mercury(II) salt, such as mercuric acetate, would introduce the acetylmercuric group. The para-directing effect of the maleamate substituent would favor the formation of the desired p-substituted product.
The more direct approach utilizing p-aminophenylmercuric acetate as a starting material is generally preferred as it offers better control over the regiochemistry of the final product.
A summary of the primary reaction pathway is presented below:

Table 1: Precursor Compounds and Their Roles
| Precursor Compound | Role in Synthesis |
|---|---|
| Maleic Anhydride | Provides the maleate (B1232345) backbone |
| p-Aminophenylmercuric Acetate | Serves as the aniline derivative and introduces the acetylmercuric group |
To obtain this compound of research-grade quality, careful optimization of reaction conditions is crucial. Key parameters that are typically controlled include reaction temperature, stoichiometry of reactants, and the choice of solvent.
Temperature Control: The initial reaction between p-aminophenylmercuric acetate and maleic anhydride is often conducted at room temperature or slightly below to manage the exothermic nature of the reaction and prevent side reactions. orgsyn.org
Stoichiometry: A near-equimolar ratio of the reactants is generally employed to ensure complete conversion and minimize the presence of unreacted starting materials in the crude product.
Solvent Selection: The choice of solvent is critical for facilitating the reaction and for the isolation of the product. Anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used for the formation of the maleanilic acid intermediate, as the product often precipitates out of the solution, aiding in its isolation. orgsyn.org
Table 2: Optimized Reaction Parameters (Illustrative)
| Parameter | Optimized Condition | Rationale |
|---|---|---|
| Temperature | 20-25°C | To control the exothermic reaction and prevent side-product formation. |
| Reactant Ratio (Maleic Anhydride:p-Aminophenylmercuric Acetate) | 1:1.05 | A slight excess of the aniline derivative can drive the reaction to completion. |
| Solvent | Anhydrous Diethyl Ether | Facilitates the reaction and allows for the precipitation of the product, simplifying isolation. |
Following the reaction, the crude product is typically isolated by filtration and washed with a cold solvent to remove any unreacted starting materials. Further purification can be achieved through recrystallization from a suitable solvent system to yield a product of high purity.
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment
To confirm the identity and purity of the synthesized this compound, a combination of advanced spectroscopic and chromatographic techniques is employed.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic and organometallic compounds. libretexts.org Both ¹H NMR and ¹³C NMR would be utilized to confirm the structure of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the protons in different chemical environments. The aromatic protons on the phenyl ring would appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The vinyl protons of the maleamate moiety would also present as doublets with a coupling constant indicative of their cis-configuration. The methyl protons of the acetyl group would appear as a singlet, and the amide proton would also be observable. The integration of these signals would correspond to the number of protons in each environment. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals would be expected for the carbonyl carbons of the amide and carboxylic acid, the vinyl carbons, the aromatic carbons (with different shifts for the substituted and unsubstituted carbons), and the methyl carbon of the acetyl group. nih.gov
Table 3: Expected ¹H NMR Chemical Shifts for this compound (Illustrative)
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic protons (ortho to -NH) | 7.5 - 7.7 | Doublet |
| Aromatic protons (ortho to -Hg) | 7.1 - 7.3 | Doublet |
| Vinyl protons | 6.2 - 6.5 | Doublet of Doublets |
| Amide proton (-NH) | 9.8 - 10.2 | Singlet |
Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming the elemental composition of this compound.
The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses of fragments such as the acetyl group, the entire acetylmercuric group, and cleavage of the maleamate structure. The isotopic pattern of mercury would also be a key diagnostic feature in the mass spectrum. nih.gov
High-Performance Liquid Chromatography (HPLC) is an essential technique for both the purification and the analytical validation of this compound.
Purification: Preparative HPLC can be used for the final purification of the compound to achieve the high purity required for research applications.
Analytical Validation: Analytical HPLC is used to assess the purity of the final product. A single sharp peak in the chromatogram would indicate a high degree of purity. The method would typically involve a reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. rsc.orgresearchgate.net The retention time of the compound under specific chromatographic conditions serves as a characteristic identifier.
Table 4: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
By combining these synthetic and analytical methodologies, this compound can be prepared in high purity and its structure unequivocally confirmed, making it suitable for rigorous scientific investigation.
Molecular Mechanisms of Reactivity and Biomolecular Interactions Mediated by N P Acetylmercuric Phenyl Maleamate
Thiol-Specific Reactivity and Covalent Adduct Formation by the Maleamate (B1239421) Moiety
The maleamate group, which exists in equilibrium with its more reactive maleimide (B117702) form under physiological conditions, is a well-established electrophile for the selective modification of sulfhydryl (thiol) groups. The primary mechanism of this reaction is a Michael-type addition, where the nucleophilic thiolate anion attacks one of the carbon atoms of the electron-deficient alkene in the maleimide ring. numberanalytics.com This results in the formation of a stable carbon-sulfur (thioether) bond, effectively creating a covalent adduct between the molecule and its target, typically a cysteine residue within a protein. kinampark.com The reaction is highly specific for thiols at a pH range of 6.5 to 7.5; under more alkaline conditions (pH > 8.5), reactivity with primary amines can also occur.
The reaction between a maleimide and a thiol is generally characterized by rapid kinetics and is thermodynamically favorable, leading to the formation of a stable succinimidyl thioether linkage. numberanalytics.com The rate of this reaction is highly dependent on the pH of the medium, as it requires the presence of the nucleophilic thiolate anion (S⁻). nih.gov The concentration of the thiolate is governed by the pKa of the thiol and the pH of the solution, as described by the Henderson-Hasselbalch equation. nih.gov Consequently, the reaction rate typically increases as the pH rises towards neutrality and slightly above, which increases the population of the more reactive thiolate. researchgate.net
| Thiol Compound | Maleimide Derivative | pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| Glutathione | N-ethylmaleimide | 7.4 | ~10³ | nih.gov |
| Cysteine | N-ethylmaleimide | 7.0 | ~2.3 x 10² | researchgate.net |
| Thiophenol | N-methylmaleimide | 7.4 | Variable, dependent on pKa | acs.org |
Within the complex three-dimensional landscape of a protein, the efficiency of thiol conjugation is governed by more than just pH. Electronic and steric factors play a crucial role.
Electronic Factors: The reactivity of the maleimide is influenced by the substituent on the nitrogen atom. For N-[p-(Acetylmercuric)phenyl]maleamate, the N-aryl group is electron-withdrawing, which can increase the electrophilicity of the double bond and potentially accelerate the reaction compared to N-alkyl maleimides. nih.gov Conversely, the electronic environment of the target cysteine residue is also critical. The pKa of a cysteine thiol is typically around 8.5, but it can be significantly lower in specific protein microenvironments due to proximity to positively charged amino acid residues, which stabilize the thiolate anion and enhance its reactivity. nih.gov
Steric Factors: The accessibility of the target sulfhydryl group is a major determinant of conjugation efficiency. Cysteine residues buried within the protein's core or located in sterically hindered regions will react much more slowly, if at all, compared to those exposed on the protein surface. kinampark.com The size and conformation of the maleimide-containing molecule itself can also present steric hindrance, influencing its ability to approach and correctly orient itself for reaction with the target thiol.
Role of the Acetylmercuric Moiety in Modulating Specificity and Binding Affinity
The acetylmercuric moiety [(CH₃CO-Hg)-] provides a second, distinct mode of interaction with biomolecules, primarily through the coordination chemistry of the mercury atom.
Organomercurial compounds, and mercuric ions in general, are classified as soft Lewis acids. They exhibit a very high affinity for soft Lewis bases, with sulfur-containing ligands being the most prominent biological targets. nih.gov The mercury atom in the acetylmercuric group readily forms strong, yet often kinetically labile, coordinate covalent bonds with biological nucleophiles.
The primary biological ligands for organomercurials are the sulfhydryl groups of cysteine residues and glutathione. nih.gov The interaction typically results in the formation of a linear, two-coordinate complex, such as Cys-S-Hg-R. nih.gov In cases where multiple cysteine residues are available, mercury can form a bridge between them (Cys-S-Hg-S-Cys). nih.gov While thiols are the preferred binding partners, mercury can also coordinate with other biological ligands, including selenols (from selenocysteine), and nitrogen atoms in histidine (imidazole group) and amines, though these interactions are generally weaker than the mercury-thiol bond. nih.govacs.org The formation of these coordination complexes is a key feature of the acetylmercuric moiety's interaction with proteins.
| Ligand Type | Functional Group | Amino Acid Example | Binding Affinity |
|---|---|---|---|
| Thiolate | -S⁻ | Cysteine | Very High |
| Selenol | -Se⁻ | Selenocysteine | High |
| Imidazole | Heterocyclic Nitrogen | Histidine | Moderate |
| Amine | -NH₂ | Lysine (B10760008), N-terminus | Low to Moderate |
The presence of both a covalent-acting maleamate and a coordination-acting organomercurial group on the same molecule creates the potential for synergistic interactions in target recognition. Bifunctional molecules can achieve enhanced affinity and specificity through cooperative binding. nih.gov
A plausible mechanism for synergy in this compound involves a two-step process. First, the organomercurial moiety could serve as a "guidance" element, mediating a rapid and reversible binding to thiol-rich regions on a protein surface. This initial, reversible coordination event increases the local concentration of the molecule near potential target sites, a principle known as effective molarity. nih.gov This pre-concentration then facilitates the second step: the slower, but irreversible, covalent reaction of the maleamate moiety with a suitably positioned and accessible cysteine residue. This combination of a reversible, high-affinity targeting interaction followed by an irreversible covalent capture could lead to a highly specific and efficient labeling of target proteins that would not be achievable by either functionality alone.
Investigation of Potential Non-Covalent Interactions and Secondary Binding Events
Aromatic rings, such as the phenyl group in this compound, can engage in several types of non-covalent interactions within a protein binding pocket:
Hydrophobic Interactions: The nonpolar phenyl ring can favorably interact with hydrophobic pockets on a protein surface, displacing water molecules and contributing to binding affinity through the hydrophobic effect.
π-π Stacking: The phenyl ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.
Cation-π Interactions: The electron-rich face of the phenyl ring can interact favorably with positively charged amino acid side chains, such as those of lysine and arginine.
Applications of N P Acetylmercuric Phenyl Maleamate in Advanced Biochemical and Molecular Research
Site-Directed Covalent Labeling of Proteins for Structural and Functional Probing
The precise, covalent modification of proteins at specific sites is a cornerstone of modern proteomics and structural biology. This approach allows researchers to introduce probes, tags, or other functionalities at desired locations within a protein's structure, enabling detailed investigation of its function, dynamics, and interactions. Organomercurial compounds, due to their high affinity for sulfhydryl groups, have historically been explored for their utility in targeting cysteine residues.
Methodologies for Targeted Cysteine Residue Modification in Purified Proteins
Organomercurials are known to react specifically and with high affinity with the thiol groups of cysteine residues. nih.gov This reactivity forms the basis for their use in site-directed modification. The mercury atom in compounds like N-[p-(Acetylmercuric)phenyl]maleamate acts as a soft electrophile, readily forming a stable, covalent bond with the soft nucleophilic sulfur atom of a cysteine side chain. For this targeted modification to be effective, the protein of interest typically needs to have a limited number of accessible cysteine residues, or the specific cysteine to be labeled must exhibit enhanced reactivity or accessibility compared to others.
Strategies for Investigating Protein Conformation and Dynamics through Specific Labeling
While the principle of using reagents to probe protein structure is well-established, specific methodologies detailing the use of this compound for studying protein conformation and dynamics are not extensively documented in readily available scientific literature. In theory, the introduction of a heavy atom like mercury can serve as a valuable tool in techniques such as X-ray crystallography for solving the phase problem. However, the practical application of this specific compound for such purposes remains to be fully elaborated in published research. Low concentrations of mercuric ions, in a general sense, have been noted to induce conformational changes in enzymes. nih.gov
Elucidation of Enzyme Active Site Architectures and Allosteric Modulation Mechanisms
The specific labeling of cysteine residues located within or near the active site of an enzyme can provide significant insights into its catalytic mechanism. If a cysteine residue is crucial for enzymatic activity, its modification by a reagent like an organomercurial would be expected to inhibit the enzyme. This inhibition can be used to identify active site cysteines and to map the architecture of the catalytic center. Despite this general principle, specific research detailing the use of this compound for the elucidation of enzyme active sites or allosteric mechanisms is not prominently featured in the scientific literature.
Development of Bioconjugates for Radioisotopic and Fluorescent Labeling in Research Applications
Bioconjugation, the process of linking a biomolecule to another molecule, such as a radioisotope or a fluorescent dye, is a critical technology in biomedical research. The ability to create stable, well-defined bioconjugates is essential for a wide range of applications, from medical imaging to cellular tracking.
Methodologies for Radioiodination using this compound Derivatives
One of the key documented roles of this compound is as an intermediate in the preparation of agents for the radioiodination of proteins. The phenylmercuric group in the molecule provides a site for the introduction of a radioisotope of iodine. The general strategy involves first conjugating the this compound to the protein of interest, likely through the reaction of its maleimide (B117702) group with a sulfhydryl group on the protein. Following this conjugation, the acetylmercuric moiety can be subjected to a radioiodination reaction, where a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I) displaces the mercury acetate (B1210297) group, resulting in a radiolabeled protein. This two-step approach allows for the labeling of proteins under conditions that might be milder than direct iodination methods, potentially preserving the protein's native structure and function. However, detailed protocols and specific research findings validating the efficiency and specificity of this method with this compound are not widely available.
Contributions to the Academic Study of Protein-Ligand and Protein-Protein Interaction Mechanisms
The reactivity of this compound with cysteine residues also lends itself to the study of protein-ligand and protein-protein interactions. By serving as a probe for accessible sulfhydryl groups, it can provide valuable insights into protein structure, function, and binding interfaces.
Probing Protein-Ligand Interactions:
The binding of a ligand to a protein can often induce conformational changes. These changes may either expose or shield cysteine residues. By comparing the reactivity of a protein with an organomercurial matrix, such as one functionalized with this compound, in the presence and absence of a specific ligand, researchers can infer information about the ligand-binding site and the nature of the conformational changes.
Decreased Reactivity: If the binding of a ligand results in a decreased reaction with the organomercurial matrix, it may suggest that the cysteine residue is located at or near the ligand-binding site and becomes sterically hindered upon ligand binding.
Increased Reactivity: Conversely, if ligand binding leads to an increased reactivity, it could indicate that the conformational change exposes a previously buried cysteine residue.
Investigating Protein-Protein Interactions:
Similarly, the formation of a protein complex can alter the accessibility of cysteine residues at the protein-protein interface. By immobilizing one protein on a non-reactive matrix and then treating it with this compound before and after the addition of its binding partner, it is possible to map the residues involved in the interaction. Cysteine residues that show a change in reactivity are likely to be part of the interaction interface.
Table 2: Research Findings from Hypothetical Protein Interaction Studies
| Protein Complex | Condition | Reactivity with Organomercurial Matrix | Interpretation |
| Enzyme A + Inhibitor B | Enzyme A alone | High | Cysteine residue is accessible. |
| Enzyme A + Inhibitor B | Low | Cysteine residue is at or near the binding site and is shielded by the inhibitor. | |
| Protein X + Protein Y | Protein X alone | Low | Cysteine residue is buried. |
| Protein X + Protein Y | High | Binding of Protein Y induces a conformational change in Protein X, exposing the cysteine residue. |
While the direct application of this compound in these specific research areas is not extensively documented in readily available literature, its properties as a thiol-reactive compound place it within a well-established class of reagents used for these purposes. Its utility is underscored by its role as an intermediate in creating more complex protein labeling agents, highlighting the foundational importance of its reactive mercury group in biochemical applications. americanchemicalsuppliers.com
Emerging Research Directions and Future Perspectives in the Academic Application of N P Acetylmercuric Phenyl Maleamate
Exploration of Novel Bioconjugation Strategies for Advanced Molecular Tools
Bioconjugation, the process of linking molecules to biomolecules, is a cornerstone of modern biomedical research. The structure of N-[p-(Acetylmercuric)phenyl]maleamate, featuring two distinct reactive moieties, offers the potential for innovative bioconjugation strategies. The acetylmercuric group is known for its high affinity for thiol groups (sulfhydryl groups), which are present in the amino acid cysteine. scbt.comlibretexts.org This interaction is a well-established principle in protein chemistry. scbt.comlibretexts.org
The maleamate (B1239421) functional group, a derivative of maleic acid, also possesses electrophilic characteristics that could be exploited for covalent modification of nucleophilic residues on biomolecules. While maleimides are more commonly used for their high reactivity towards thiols, the maleamate structure presents an avenue for alternative or complementary conjugation chemistries. nih.govnih.govacs.org This dual reactivity could allow for the development of this compound as a bifunctional linker, capable of crosslinking different biomolecules or different sites within a single biomolecule.
Future research is likely to focus on optimizing the reaction conditions to selectively target either the acetylmercuric or the maleamate group. This could involve modulating pH, temperature, or the use of specific catalysts to control the conjugation process. Such control would enable the precise, stepwise assembly of complex biomolecular architectures, leading to the development of novel therapeutic agents, diagnostic tools, and research probes.
Table 1: Potential Reactivity of this compound Moieties with Biological Functional Groups
| Moiety of this compound | Target Functional Group in Biomolecules | Potential Bond Type | Relative Reactivity |
| Acetylmercuric Group | Thiol (-SH) of Cysteine | Covalent (Hg-S) | High |
| Maleamate Group | Thiol (-SH) of Cysteine | Covalent (Michael Addition) | Moderate |
| Maleamate Group | Amine (-NH2) of Lysine (B10760008) | Covalent (Amide Bond Formation) | Low to Moderate |
| Maleamate Group | Hydroxyl (-OH) of Serine/Threonine | Covalent (Ester Bond Formation) | Low |
Potential for Integration into High-Throughput Screening and Advanced Analytical Platforms
High-throughput screening (HTS) is a powerful methodology for the rapid screening of large libraries of chemical compounds to identify those with specific biological activities. thermofisher.comnih.gov The unique reactivity of this compound makes it a candidate for the development of novel HTS assays. For instance, its ability to bind to thiol-containing molecules could be harnessed to screen for inhibitors of enzymes whose activity depends on a critical cysteine residue.
In a hypothetical HTS assay, this compound could be used as a probe that binds to a target protein. The displacement of this probe by a test compound would indicate that the test compound also binds to the target, potentially at the same site. Such an assay could be adapted for various detection methods, including fluorescence polarization, absorbance, or luminescence, making it suitable for automated HTS platforms. mdpi.com
Furthermore, the presence of a heavy mercury atom in this compound could be advantageous in certain advanced analytical techniques. For example, it could serve as a heavy-atom label in X-ray crystallography to aid in solving the phase problem for protein structure determination. Its use in mass spectrometry-based proteomics could also be explored for the selective enrichment and identification of cysteine-containing peptides.
Table 2: Hypothetical High-Throughput Screening Assay Design
| Assay Component | Description |
| Target | A purified enzyme with a critical cysteine residue in its active site. |
| Probe | This compound, labeled with a fluorescent tag. |
| Test Compounds | A library of small molecules to be screened for inhibitory activity. |
| Principle | The fluorescently labeled probe binds to the cysteine residue in the enzyme's active site, resulting in a high fluorescence polarization signal. |
| Screening Process | Test compounds are added to the enzyme-probe complex. If a test compound displaces the probe, the fluorescence polarization signal will decrease. |
| Hit Identification | Compounds that cause a significant decrease in the fluorescence polarization signal are identified as potential inhibitors. |
Future Role in Elucidating Complex Biological Processes at the Fundamental Molecular Level
A deeper understanding of biological processes requires tools that can probe molecular interactions with high specificity. The high affinity of the organomercurial component of this compound for sulfhydryl groups can be leveraged to investigate the role of cysteine residues in protein function. libretexts.org Cysteine residues are often involved in catalysis, metal binding, and the regulation of protein activity through redox-sensitive modifications.
By selectively modifying cysteine residues with this compound, researchers could study the resulting changes in protein structure and function. This could help to identify critical cysteine residues and to understand their role in enzymatic mechanisms, protein-protein interactions, and cellular signaling pathways. The dual-reactive nature of the compound could also be used to trap and identify binding partners of cysteine-containing proteins.
The future application of this compound in this area will likely involve its use in conjunction with advanced biochemical and biophysical techniques. These could include site-directed mutagenesis to confirm the importance of specific cysteine residues, as well as sophisticated imaging techniques to visualize the localization of modified proteins within cells. Such studies will contribute to a more complete understanding of the molecular basis of health and disease.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[p-(Acetylmercuric)phenyl]maleamate, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via maleic anhydride derivatives. For example, maleic anhydride reacts with amines (e.g., β-alanine) under controlled pH (6.5–7.5) and temperature (60–80°C) to form maleamic acid intermediates. Subsequent mercury functionalization requires acetylmercuric chloride under inert conditions to prevent oxidation. Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry to minimize byproducts like unreacted maleic anhydride .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Nuclear magnetic resonance (¹H NMR) confirms proton environments, such as aromatic protons (δ 7.2–7.8 ppm) and maleate backbone protons (δ 6.3–6.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight and mercury isotopic patterns. Elemental analysis ensures stoichiometric accuracy for mercury content .
Q. What safety considerations are critical when handling this compound, given its mercury content?
- Methodological Answer : Use fume hoods to avoid inhalation of mercury vapors. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Spill kits with mercury-binding agents (e.g., sulfur powder) must be accessible. Waste disposal follows EPA guidelines for heavy metals, with segregation in labeled, airtight containers. Regular air monitoring and biological surveillance (e.g., urine mercury levels) are recommended for lab personnel .
Advanced Research Questions
Q. How does this compound interact with enzymes like Na⁺, K⁺-ATPase, and what experimental methods elucidate these mechanisms?
- Methodological Answer : The compound inhibits Na⁺, K⁺-ATPase by covalently binding to cysteine residues via its maleamate group. Fluorescence assays track conformational changes (e.g., tryptophan quenching upon binding). Phosphoenzyme formation is quantified using ³²P-radiolabeled phosphate, with time-course experiments revealing inhibition kinetics. Competitive assays with ouabain (a known ATPase inhibitor) differentiate binding sites .
Q. What computational chemistry approaches are employed to predict the reactivity and stability of mercury-containing compounds like this compound?
- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) models electronic structures and mercury-ligand bond dissociation energies. Solvent effects are incorporated via polarizable continuum models (PCM). Molecular dynamics (MD) simulations predict thermodynamic stability in aqueous environments. Basis sets like LANL2DZ account for relativistic effects in mercury .
Q. How can researchers resolve discrepancies in activity data of this compound across different biochemical assays?
- Methodological Answer : Cross-validate results using orthogonal methods:
- Fluorimetric assays (e.g., thiol-reactive probes like N-[p-(2-benzoxazolyl)phenyl]maleimide derivatives) confirm covalent binding .
- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics independent of fluorescence artifacts.
- Circular dichroism (CD) monitors structural perturbations in enzymes post-inhibition. Statistical tools like Bland-Altman plots assess inter-assay variability .
Q. What are the challenges in modeling the environmental fate of this compound using density-functional theory?
- Methodological Answer : Mercury’s relativistic effects complicate electron correlation calculations. Degradation pathways (e.g., hydrolysis of the maleamate group) require multi-reference methods like CASSCF. Environmental persistence predictions need force fields parameterized for mercury-organic interactions. Validation against experimental half-life data in soil/water systems is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
